molecular formula C11H12ClN3O B15413679 Ethanone, 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)-

Ethanone, 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)-

Cat. No.: B15413679
M. Wt: 237.68 g/mol
InChI Key: QJKWUJMZYOKZOA-UHFFFAOYSA-N
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Description

Ethanone, 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)- is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)ethanone

InChI

InChI=1S/C11H12ClN3O/c1-15(2)6-9(16)8-5-13-11-7(8)3-4-10(12)14-11/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

QJKWUJMZYOKZOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C1=CNC2=C1C=CC(=N2)Cl

Origin of Product

United States

Biological Activity

Ethanone, 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrrolopyridine moiety, which includes a chloro substituent at the 6-position of the pyrrole ring and a dimethylamino group at the 2-position of the ethanone moiety. This structural arrangement enhances its reactivity and interactions with various biological systems, making it a subject of interest for further research in pharmacology.

Molecular Formula: C₉H₈ClN₂O
Molecular Weight: 194.62 g/mol

Research indicates that compounds with similar pyrrolopyridine structures often exhibit significant biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that Ethanone may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) potentially below 20 µM .
  • Anticancer Properties: The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. For instance, it may interact with specific receptors or enzymes that modulate inflammatory pathways.

Antimicrobial Activity

A study evaluating various compounds against Mycobacterium tuberculosis reported that Ethanone demonstrated promising antimicrobial properties. The following table summarizes the MIC values for selected compounds:

Compound NameMIC (µM)Comments
Ethanone<20Inhibitory effect on M. tuberculosis
Compound A<10Stronger activity
Compound B>30Weaker activity

Cytotoxicity Studies

Cytotoxicity against HepG2 cells was also assessed to determine selectivity:

Compound NameIC20 (µM)Selectivity Index (SI)
Ethanone>40High
Compound A25Moderate
Compound B15Low

Comparative Analysis with Similar Compounds

Ethanone can be compared to several structurally similar compounds to highlight differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
Ethanone, 1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)-Similar core with different chlorine positioningPotentially different biological activity due to chlorine position
Ethanone, 1-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(dimethylamino)-Fluorine instead of chlorineMay exhibit different reactivity patterns
Ethanone, 1-(4-methoxyphenyl)-2-(dimethylamino)-Different aromatic substitutionVariations in biological activity due to different substituents

Case Studies and Research Findings

Several studies have focused on the interactions of Ethanone with biological macromolecules. For example, binding affinity assays have shown that this compound interacts effectively with specific receptors involved in disease pathways. Such interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Notable Research Findings

  • Study on Antimycobacterial Activity : Confirmed hits showed an average inhibition rate exceeding 30% at concentrations below 20 µM.
  • Cytotoxicity Profiling : The selectivity index indicated that Ethanone has a favorable therapeutic profile compared to other tested compounds.

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